molecular formula C13H23NO4S B15057907 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid

2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid

Cat. No.: B15057907
M. Wt: 289.39 g/mol
InChI Key: XJCVLEFLRKEFNL-UHFFFAOYSA-N
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Description

2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a methylthioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride in the presence of a base such as triethylamine.

    Attachment of the Methylthioacetic Acid Moiety: This step involves the reaction of the piperidine derivative with methylthioacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the Boc moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acetic acid: Lacks the methylthio group.

    2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(ethylthio)acetic acid: Contains an ethylthio group instead of a methylthio group.

    2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(phenylthio)acetic acid: Contains a phenylthio group instead of a methylthio group.

Uniqueness

The presence of the methylthio group in 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from similar compounds.

Properties

Molecular Formula

C13H23NO4S

Molecular Weight

289.39 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-2-methylsulfanylacetic acid

InChI

InChI=1S/C13H23NO4S/c1-13(2,3)18-12(17)14-7-5-6-9(8-14)10(19-4)11(15)16/h9-10H,5-8H2,1-4H3,(H,15,16)

InChI Key

XJCVLEFLRKEFNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C(=O)O)SC

Origin of Product

United States

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